Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate
Description
Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate is a thiazole derivative characterized by a fluorine-substituted phenylamino group at position 3 and an ethyl ester moiety at position 5 of the thiazole ring. Its molecular formula is C₁₂H₁₀FN₂O₂S, with a molecular weight of 281.28 g/mol. The compound’s structure combines electronic effects from the fluorine atom and steric/functional features of the ester group, making it a candidate for pharmaceutical and agrochemical research, particularly in targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
ethyl 2-(4-fluoroanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKABYQPSVFYYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
A representative procedure involves reacting ethyl 2-bromoacetoacetate with thiourea in ethanol under reflux. The α-bromoester reacts with thiourea to form an intermediate thioamide, which cyclizes to yield the thiazole-5-carboxylate scaffold. Substituting thiourea with 4-fluorophenylthiourea could directly introduce the amino group, but this approach often requires harsh conditions and yields mixed products.
Reaction Conditions:
Introduction of the 4-Fluorophenylamino Group
Post-cyclization, the amino group at position 4 of the thiazole is functionalized via nucleophilic aromatic substitution (SNAr) with 4-fluoroaniline. This step demands careful control of electrophilicity at the thiazole’s C4 position.
Optimization Parameters:
- Base: Potassium carbonate or triethylamine to deprotonate 4-fluoroaniline
- Solvent: Acetonitrile or DMF
- Temperature: 60–80°C
- Yield: 50–70%
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A modified protocol for this compound involves one-pot cyclocondensation and amination under microwave conditions.
Procedure:
- Mix ethyl 2-bromoacetoacetate (1.0 equiv), thiourea (1.2 equiv), and 4-fluoroaniline (1.1 equiv) in DMF.
- Irradiate at 120°C for 15–20 minutes.
- Purify via column chromatography (ethyl acetate/hexane).
Advantages:
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis immobilizes intermediates on resin, enabling rapid purification. A Merrifield resin-bound approach was adapted from similar thiazole syntheses:
Steps:
- Resin Functionalization: Attach bromoacetoacetate to chloromethylated polystyrene resin.
- Cyclocondensation: Treat with thiourea in DMF at 90°C for 2 hours.
- Amination: React with 4-fluoroaniline in the presence of DIEA.
- Cleavage: Use trifluoroacetic acid (TFA) to release the product.
Outcomes:
Catalytic Methods Using Transition Metals
Palladium and copper catalysts facilitate cross-coupling reactions, enabling regioselective amination. A Ullmann-type coupling was reported for analogous thiazoles:
Protocol:
- Prepare Ethyl 4-bromo-3,5-thiazolecarboxylate via bromination.
- React with 4-fluoroaniline (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in dioxane.
- Heat at 100°C for 12 hours.
Results:
Comparative Analysis of Synthesis Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Conventional | 50–70% | 12–24 hours | 80–90% | Moderate |
| Microwave-Assisted | 75–85% | 15–20 minutes | 90–95% | High |
| Solid-Phase | 65–70% | 6–8 hours | >95% | Low |
| Catalytic (Cu-Mediated) | 60–65% | 12 hours | 85–90% | Moderate |
Key Findings:
- Microwave-assisted synthesis offers the best balance of yield and time.
- Solid-phase methods excel in purity but are less scalable.
- Catalytic approaches require optimization to compete with conventional routes.
Structural Characterization and Validation
Synthesized this compound is validated via:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 4-((4-chlorophenyl)amino)-3,5-thiazolecarboxylate
- Structure : Features a chlorine atom at the para position of the phenyl ring.
- Molecular Formula : C₁₂H₁₀ClN₂O₂S (296.74 g/mol ).
- Key Differences: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine enhance lipophilicity (predicted logP: 3.0 vs. The chloro derivative may exhibit stronger halogen bonding in biological systems, influencing target affinity .
Ethyl 4-((4-phenoxyphenyl)amino)-3,5-thiazolecarboxylate
- Structure: Substitutes fluorine with a phenoxy group at the para position.
- Molecular Formula : C₁₈H₁₅N₂O₃S (347.39 g/mol ).
- Enhanced lipophilicity (logP 4.2) likely reduces solubility in polar solvents but improves binding to hydrophobic protein pockets. Commercial availability is noted at €329/1g, reflecting synthetic complexity .
Ethyl 4-((2-fluorophenyl)amino)-3,5-thiazolecarboxylate
- Structure : Fluorine at the ortho position of the phenyl ring.
- Molecular Formula : C₁₂H₁₀FN₂O₂S (281.28 g/mol ).
- Reduced symmetry may lower melting points compared to the para isomer .
Variations in Thiazole Ring Substitution Patterns
Ethyl 2-((4-chlorophenyl)amino)-4-thiazolecarboxylate
- Structure: Amino group at position 2 and ester at position 4 of the thiazole ring.
- Molecular Formula : C₁₂H₁₀ClN₂O₂S (296.74 g/mol ).
- Compared to the 3,5-substituted analog, this isomer may exhibit reduced planarity, affecting π-π stacking .
Ethyl 2-((2-fluorophenyl)amino)-4-thiazolecarboxylate
- Structure : Combines ortho-fluoro phenyl and 2,4-thiazole substitution.
- Molecular Formula : C₁₂H₁₀FN₂O₂S (281.28 g/mol ).
- Key Differences: Dual steric effects from ortho-fluoro and 2-amino positions may hinder rotational freedom, impacting binding specificity. Higher aqueous solubility (0.18 mg/mL in DMSO) compared to para-substituted analogs due to reduced crystallinity .
Comparative Data Table
Research Implications and Structural-Activity Relationships (SAR)
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances hydrogen-bond acceptor capacity, while chlorine’s polarizability strengthens halogen bonding.
- Steric and Conformational Factors : 3,5-Thiazole substitution enables planar geometry for target engagement, whereas 2,4-substitution may favor alternative binding modes.
Biological Activity
Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate is a compound of interest due to its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 253.29 g/mol. The structure features a thiazole ring, an ethyl ester group, and a para-fluoroaniline moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.29 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of thiazole derivatives, including this compound. Thiazoles are known for their ability to inhibit various bacterial strains. For instance, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 µg/mL .
The biological activity of thiazole derivatives often involves the inhibition of key enzymes involved in bacterial DNA replication and transcription. For example, compounds similar to this compound have been reported to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. The IC50 values for these interactions have been documented in the range of 0.0033 to 0.046 µg/mL .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have indicated that certain thiazole derivatives exhibit low toxicity against human cell lines, such as HepG2 liver cells, suggesting a favorable therapeutic index . This characteristic is essential for the development of safe antimicrobial agents.
Study on Antimicrobial Potency
A case study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound. The study found that these compounds exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
High-Throughput Screening for Oct3/4 Induction
Another research effort focused on high-throughput screening (HTS) identified small molecules that induce Oct3/4 expression in embryonic stem cells. Although not directly related to this compound, it underscores the importance of thiazole compounds in cellular reprogramming and differentiation processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
